Gallinamide A

Overview

Description

Gallinamide A is a natural product derived from marine cyanobacteria, specifically from the Schizothrix and Symploca species . It is a potent and selective inhibitor of the human cysteine protease Cathepsin L1, which has been explored for its potential in treating various diseases, including malaria, cancer, and infectious diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The first stereoselective synthesis of Gallinamide A was reported by Conroy and co-workers . The synthesis involves multiple steps, including the formation of peptide bonds and the introduction of various functional groups. The key steps include:

Formation of the Peptide Backbone: The peptide backbone is constructed using standard peptide coupling reactions.

Introduction of Functional Groups: Functional groups such as hydroxyl and chloro groups are introduced using specific reagents and conditions.

Cyclization: The final step involves the cyclization of the linear peptide to form the macrocyclic structure of this compound.

Industrial Production Methods

Industrial production of this compound is not well-documented, but it is likely to involve large-scale synthesis using similar methods as described above. The production would require optimization of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Gallinamide A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing functional groups.

Substitution: Substitution reactions can introduce new functional groups by replacing existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Chemistry: Gallinamide A serves as a valuable tool for studying protease inhibition and enzyme kinetics.

Biology: It is used to investigate the role of Cathepsin L1 in cellular processes and disease mechanisms.

Medicine: This compound has shown promise as an antimalarial agent and a potential treatment for cancer and infectious diseases

Industry: Its inhibitory properties are explored for developing new therapeutic agents and drug formulations.

Mechanism of Action

Gallinamide A exerts its effects by selectively inhibiting the human cysteine protease Cathepsin L1 . This inhibition occurs through the formation of a covalent bond between this compound and the active site of the enzyme, leading to irreversible inhibition. The high selectivity of this compound towards Cathepsin L1 makes it a valuable tool for studying the role of this enzyme in various diseases .

Comparison with Similar Compounds

. These compounds share similar structural features and biological activities but differ in their specific functional groups and potency. Gallinamide A is unique in its high selectivity and potency towards Cathepsin L1, making it a valuable compound for therapeutic development .

Biological Activity

Gallinamide A is a natural product derived from marine cyanobacteria, specifically isolated from the genera Schizothrix and Symploca. This compound has garnered significant attention due to its potent biological activities, particularly as an inhibitor of cysteine proteases, which are critical in various pathological processes, including parasitic infections and viral diseases. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

This compound primarily functions as a covalent inhibitor of cysteine proteases, notably human cathepsin L and cruzain from Trypanosoma cruzi, the causative agent of Chagas disease. The compound exhibits high selectivity and irreversible binding to these proteases, which is critical for its efficacy in therapeutic contexts. The inhibition mechanism involves the formation of a covalent bond with the active site cysteine residue of the target protease, leading to a significant reduction in enzymatic activity.

Inhibition Potency

The potency of this compound has been quantified through various studies:

- Cruzain Inhibition : this compound has an IC50 value of 0.26 nM against cruzain and an EC50 of 15 nM against intracellular T. cruzi amastigotes .

- Cathepsin L Inhibition : It is characterized as a potent and selective inhibitor of human cathepsin L, with studies indicating IC50 values in the low nanomolar range .

- SARS-CoV-2 Activity : Recent investigations have shown that this compound also inhibits SARS-CoV-2 infection with an IC90 of 88 nM , suggesting its potential as an antiviral agent .

Structure-Activity Relationships (SAR)

Research into the SAR of this compound has led to the synthesis of numerous analogs that enhance its inhibitory properties against target proteases. For instance, modifications to the gallinamide scaffold have resulted in analogs with improved selectivity and potency against both cruzain and cathepsin L .

| Compound | Target | IC50 (nM) | Remarks |

|---|---|---|---|

| This compound | Cruzain | 0.26 | Parent compound |

| This compound | Cathepsin L | Low nM | Potent irreversible inhibitor |

| Analog 19 | Cathepsin L | <1 | Enhanced potency |

| Analog 23 | SARS-CoV-2 | Low nM | Effective against viral infection |

Case Study 1: Antiparasitic Activity

A study evaluated the antiparasitic efficacy of this compound against T. cruzi. The results demonstrated that this compound significantly inhibited intracellular amastigotes with an EC50 value comparable to that of synthetic analogs developed from its structure. This highlights its potential as a lead compound for developing new treatments for Chagas disease .

Case Study 2: Antiviral Properties

In light of the COVID-19 pandemic, a consortium investigated the antiviral properties of this compound against SARS-CoV-2. The findings revealed that this compound effectively reduced viral load in infected cell lines through inhibition of host-derived cathepsin L, essential for viral entry. This study underscores the versatility of this compound as a therapeutic candidate beyond its antiparasitic applications .

Properties

CAS No. |

1208232-55-6 |

|---|---|

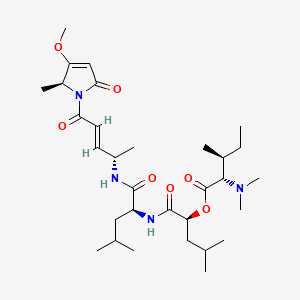

Molecular Formula |

C31H52N4O7 |

Molecular Weight |

592.8 g/mol |

IUPAC Name |

[(2S)-1-[[(2S)-1-[[(E,2S)-5-[(2S)-3-methoxy-2-methyl-5-oxo-2H-pyrrol-1-yl]-5-oxopent-3-en-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] (2S,3S)-2-(dimethylamino)-3-methylpentanoate |

InChI |

InChI=1S/C31H52N4O7/c1-12-20(6)28(34(9)10)31(40)42-25(16-19(4)5)30(39)33-23(15-18(2)3)29(38)32-21(7)13-14-26(36)35-22(8)24(41-11)17-27(35)37/h13-14,17-23,25,28H,12,15-16H2,1-11H3,(H,32,38)(H,33,39)/b14-13+/t20-,21-,22-,23-,25-,28-/m0/s1 |

InChI Key |

ASRBKZHDORPEHO-KYJIWOQOSA-N |

SMILES |

CCC(C)C(C(=O)OC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C=CC(=O)N1C(C(=CC1=O)OC)C)N(C)C |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)/C=C/C(=O)N1[C@H](C(=CC1=O)OC)C)N(C)C |

Canonical SMILES |

CCC(C)C(C(=O)OC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C=CC(=O)N1C(C(=CC1=O)OC)C)N(C)C |

Key on ui other cas no. |

1208232-55-6 |

sequence |

IXL |

Synonyms |

Gallinamide A; [(2S)-1-[[(2S)-1-[[(E,2S)-5-[(2S)-3-methoxy-2-methyl-5-oxo-2H-pyrrol-1-yl]-5-oxopent-3-en-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] (2S,3S)-2-(dimethylamino)-3-methylpentanoate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.